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molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B029746
M. Wt: 134.14 g/mol
InChI Key: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
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Patent
US06294532B1

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
Br.[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH2:4][C:3]1=[O:11].C(=O)([O-])O.[Na+]>C(Cl)Cl>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH2:4][C:3]1=[O:11] |f:0.1,2.3|

Inputs

Step One
Name
7-azaoxindole hydrobromide
Quantity
800 mg
Type
reactant
Smiles
Br.N1C(CC2=CC=CN=C12)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (95/5)

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=CC=CN=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 238 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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